molecular formula C18H16N2O B1684005 (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone CAS No. 871361-88-5

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone

Cat. No. B1684005
M. Wt: 276.3 g/mol
InChI Key: CYVVJSKZRBZHAV-UNZYHPAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, also known as 2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is an organic compound with a molecular formula of C15H16N2O. It is a colorless solid that is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This compound is of interest in the scientific research community due to its potential applications in in vivo and in vitro studies, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have focused on the compound’s ability to modulate the activity of enzymes involved in signal transduction pathways, as well as its potential to act as a prodrug for other compounds. In vitro studies have investigated the compound’s ability to modulate the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential to act as a substrate for other enzymes.

Mechanism Of Action

The exact mechanism of action of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in signal transduction pathways, as well as a prodrug for other compounds. It has also been suggested that the compound may act as a substrate for other enzymes.

Biological Activity

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biological activities. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

Biochemical And Physiological Effects

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Advantages And Limitations For Lab Experiments

The advantages of using (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to unpredictable results. Additionally, the compound is not easily synthesized in large quantities, so it may not be suitable for high-throughput experiments.

Future Directions

The potential future directions for research on (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone include further investigation of its mechanism of action, its biochemical and physiological effects, its pharmacodynamics, and its potential therapeutic applications. Additionally, further research could be conducted on the compound’s potential to act as a prodrug for other compounds, its ability to modulate the activity of enzymes involved in signal transduction pathways, and its potential to act as a substrate for other enzymes. Finally, further research could be conducted on the compound’s potential to act as an anti-inflammatory agent, as well as its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

properties

IUPAC Name

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVJSKZRBZHAV-UNZYHPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.